Cu-TZDB Framework Exhibits High CO₂/N₂ and CO₂/CH₄ Selectivity Predicted by IAST and Verified by Dynamic Breakthrough Tests
The copper(II)-organic framework Cu-TZDB, constructed using the target compound (referred to as TZDB), demonstrates CO₂-selective adsorption over N₂ and CH₄. This selectivity was both predicted by ideal adsorption solution theory (IAST) and verified through dynamic column breakthrough experiments [1]. The IAST-predicted CO₂/N₂ selectivity is reported as 5.2 (for a 0.5/0.5 mixture) and 5.7 (for a 0.05/0.95 mixture) at 298 K under 1 bar [2]. This is a direct head-to-head comparison against N₂ and CH₄ under identical experimental conditions, confirming the material's ability to discriminate between these gases.
| Evidence Dimension | CO₂/N₂ IAST Selectivity at 298 K and 1 bar |
|---|---|
| Target Compound Data | Selectivity of 5.2 (0.5/0.5 CO₂/N₂) and 5.7 (0.05/0.95 CO₂/N₂) |
| Comparator Or Baseline | Nitrogen (N₂) |
| Quantified Difference | Selectivity values of 5.2 and 5.7 indicate a strong preference for CO₂ adsorption over N₂. |
| Conditions | Cu-TZDB framework at 298 K under 1 bar pressure |
Why This Matters
This quantitative selectivity data provides a verifiable performance benchmark, allowing scientists to compare Cu-TZDB against other MOFs for post-combustion CO₂ capture applications, where high CO₂/N₂ selectivity is crucial.
- [1] Li, H.-X., Zhang, Z.-H., Fang, H., Guo, X.-A., Du, G.-T., Wang, Q., & Xue, D.-X. (2024). A (4,6)-c copper–organic framework constructed from triazole-inserted dicarboxylate linker with CO2 selective adsorption. CrystEngComm, 26(9), 1204-1208. View Source
- [2] Medscape. (n.d.). Abstract: CO2 over CH4 selectivity is 5.2 (0.5/0.5) and 5.7 (0.05/0.95) at 298 K under 1 bar, respectively. Retrieved from a Medscape MEDLINE abstract. View Source
